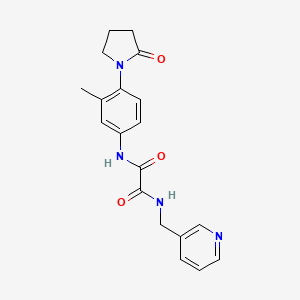![molecular formula C20H15ClN2O4 B2489840 N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 400077-83-0](/img/structure/B2489840.png)
N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with intricate structures like "N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide" are often explored for their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis. Their design and synthesis are motivated by the quest for molecules with specific properties, such as binding affinities to particular receptors, or unique physical and chemical behaviors.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reaction sequences, starting from simpler precursors. Techniques such as condensation reactions, amidation, and functional group transformations are common. For instance, the synthesis of pyrazole derivatives involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents (Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined using spectroscopic methods like NMR and IR spectroscopy, as well as X-ray crystallography for solid-state structures. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular framework. For example, carboxamides can undergo reactions such as hydrolysis, while pyridine derivatives might participate in electrophilic substitution reactions. The specific chemical behavior of a compound can be used to further modify the molecule or to understand its interactions with biological targets (Gallagher et al., 2022).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are crucial for the practical use of chemical compounds. These properties are determined through experimental studies and can influence the compound's application in drug formulation or material science (Yeşilkaynak, 2016).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards other chemicals, stability under various conditions, and redox potential, are fundamental characteristics that define how a compound behaves in chemical reactions or in biological systems. These properties can be assessed through theoretical calculations and experimental evaluations (Zhou et al., 2008).
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity A study involving the synthesis of various derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide, highlighted their antioxidant activity. These compounds were screened for their ability to scavenge free radicals and showed promising results, with some derivatives displaying antioxidant activity superior to that of ascorbic acid. This research underscores the potential of such compounds in the development of new antioxidants (I. Tumosienė et al., 2019).
Antimicrobial Activities Research on derivatives structurally related to the compound has demonstrated significant antimicrobial properties. A range of synthesized compounds was evaluated for their effectiveness against bacterial and fungal strains, showing that some possessed considerable inhibitory effects compared to standard drugs. This suggests a potential application in the development of new antimicrobial agents (J. Akbari et al., 2008).
Molecular Interaction Studies Another significant application of related compounds involves molecular interaction studies, such as the investigation into the binding mechanisms with cannabinoid receptors. These studies are crucial for understanding the pharmacodynamics of potential therapeutic agents and can lead to the development of new drugs with targeted cannabinoid receptor activity (J. Shim et al., 2002).
Synthetic Methodologies The compound and its derivatives have been involved in studies focusing on new synthetic methodologies. These include the development of multicomponent reactions for synthesizing complex molecules, showcasing the versatility of such compounds in facilitating the discovery and synthesis of novel chemical entities (I. V. Dyachenko et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-16-6-2-1-4-13(16)11-23-9-3-5-15(20(23)25)19(24)22-14-7-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHHIFTHLGQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)
![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)


![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)


